molecular formula C9H8ClF2NO B2546221 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide CAS No. 1219827-98-1

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide

Cat. No.: B2546221
CAS No.: 1219827-98-1
M. Wt: 219.62
InChI Key: GPMUBKWHBVRMIP-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2,4-difluorophenyl)methyl]acetamide (CAS: 96980-65-3) is a halogenated acetamide derivative with the IUPAC name 2-chloro-N-(2,4-difluorophenyl)acetamide. It is characterized by a chloroacetamide backbone substituted with a 2,4-difluorobenzyl group. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive chloro and electron-withdrawing fluorine substituents . The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance the compound’s electronegativity, influencing its reactivity in nucleophilic substitution and cross-coupling reactions. Its structural features, including intramolecular hydrogen bonding and steric effects, are critical for its applications in medicinal chemistry, such as anticonvulsant or antimicrobial agent development .

Properties

IUPAC Name

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMUBKWHBVRMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide typically involves the reaction of 2,4-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent due to its structural characteristics that may confer anti-inflammatory properties. Preliminary studies suggest that derivatives of this compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Case Study : Research has shown that similar compounds exhibit significant anti-inflammatory effects, with IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes. For instance, related compounds have demonstrated IC50 values as low as 19.45 μM against COX-1 and 23.8 μM against COX-2 .

Chemical Synthesis

Due to its unique structural features, 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations that are essential in synthetic organic chemistry.

Research indicates that this compound may possess antimicrobial and antitumor activities. Its structural similarity to known active compounds suggests potential efficacy against various pathogens and cancer cell lines.

  • Antimicrobial Activity : Similar compounds have been tested against Staphylococcus aureus and Staphylococcus epidermidis, showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .
  • Antitumor Activity : Studies on related compounds indicate significant growth inhibition in colon cancer cell lines (HT29), suggesting that modifications in the phenyl and chloro groups can enhance cytotoxic effects .
Activity TypeTarget Pathogen/Cell LineMIC/IC50 (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Synergistic effects noted
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Table 2: Synthesis Overview

StepDescription
Starting Materials2,4-Difluorobenzylamine, Chloroacetyl Chloride
SolventDimethylformamide or Dimethyl sulfoxide
ReagentsSodium azide, Lithium aluminum hydride

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(4-Fluorophenyl)acetamide

  • Structure : A single fluorine substituent at the para position on the phenyl ring.
  • Properties : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, stabilizing its crystal lattice .

2-Chloro-N-(2,4-Dichlorophenyl)acetamide

  • Structure : Chlorine substituents at the 2- and 4-positions instead of fluorine.
  • Properties : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker hydrogen bonding but stronger steric hindrance. This compound is used in pesticide synthesis (e.g., alachlor) due to its stability and lipophilicity .
  • Comparison : The dichloro derivative may exhibit higher environmental persistence but lower polarity than the difluoro analogue, affecting bioavailability and toxicity profiles .

2-Chloro-N-(2,4-Dimethylphenyl)acetamide

  • Structure : Methyl groups at the 2- and 4-positions.
  • Properties : Methyl substituents are electron-donating, reducing the amide group’s electrophilicity. The molecule forms intermolecular N–H···O hydrogen bonds, similar to fluorinated analogues, but with less rigid packing due to methyl group flexibility .
  • Comparison : Lower electronegativity of methyl groups compared to fluorine diminishes the compound’s suitability for reactions requiring strong electron-withdrawing effects.

Solubility and Reactivity

  • Fluorinated Derivatives : The 2,4-difluoro substitution enhances solubility in polar solvents compared to dichloro or dimethyl analogues. Fluorine’s small size and high electronegativity improve metabolic stability in drug design .
  • Chlorinated Derivatives : Higher lipophilicity (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) makes these compounds more suitable for agrochemical applications, where membrane penetration is critical .

Hydrogen Bonding and Crystal Packing

  • The 2,4-difluoro derivative exhibits distinct crystal packing due to fluorine’s ability to engage in weak C–F···H interactions, whereas methyl or chloro substituents rely on stronger N–H···O bonds .

Biological Activity

2-Chloro-N-[(2,4-difluorophenyl)methyl]acetamide is a synthetic organic compound with notable pharmacological potential. Its unique structure, characterized by a chloro group and difluorophenyl moiety, suggests diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

The molecular formula of this compound is C9H8ClF2NO, with a molecular weight of 219.61 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and reactivity, which are critical for its biological interactions.

Property Value
Molecular FormulaC9H8ClF2NO
Molecular Weight219.61 g/mol
Functional GroupsChloro, Acetamide

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 2,4-difluorophenyl group have shown potent activity against various bacterial strains:

  • Pseudomonas aeruginosa : The compound demonstrated an inhibitory effect significantly stronger than traditional antibiotics like chloramphenicol.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : In studies, it exhibited comparable minimum inhibitory concentration (MIC) values to established treatments, indicating its potential as an effective antimicrobial agent.

A comparative study highlighted that a related compound with a similar structure showed MIC values against MRSA at 4 µg/mL, suggesting that modifications in the phenyl ring can enhance antibacterial efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Similar acetamides have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. In vitro studies demonstrated that certain derivatives significantly decreased the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophage cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Bacterial Cell Wall Synthesis : By interfering with peptidoglycan synthesis in bacteria.
  • Modulation of Inflammatory Pathways : Through inhibition of key enzymes involved in the inflammatory response.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the bactericidal activity of various acetamide derivatives against a panel of bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, particularly Pseudomonas aeruginosa and MRSA .
  • Inflammation Model :
    In an experimental model using RAW264.7 cells, treatment with the compound resulted in a marked reduction in COX-2 and iNOS expression compared to untreated controls. This suggests that it may serve as a potential therapeutic agent for inflammatory conditions .

Q & A

Q. What are common synthetic routes for 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Intermediate Preparation : React 2-chloroacetyl chloride with substituted aromatic amines (e.g., 2,4-difluorobenzylamine) in dichloromethane (DCM) with triethylamine as a base at 273 K to form the acetamide backbone .
  • Cyclization : Use POCl₃ to cyclize intermediates with heterocycles like triazole, forming derivatives such as aminotriazolothiadiazines .
  • Purification : Crystallization from toluene or ethyl acetate is common for structural characterization .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
  • NMR : Analyze chemical shifts for the chloroacetamide group (δ 4.2–4.5 ppm for CH₂Cl; δ 8.0–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings and the acetamide group .

Q. What intermediates are critical in synthesizing related chloroacetamides?

Methodological Answer: Key intermediates include:

  • Aromatic Amines : 3-Chloro-4-fluoroaniline or 2,4-difluorobenzylamine for functionalization .
  • Heterocyclic Precursors : Triazole or thiadiazole derivatives for cyclization .
  • Degradates : Ethanesulfonic acid (ESA) and oxanilic acid (OXA) for environmental stability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

  • Temperature Control : Lowering reaction temperature to 273 K minimizes side reactions during amide bond formation .
  • Catalyst Use : Triethylamine enhances nucleophilic substitution efficiency by deprotonating amines .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve solubility of aromatic intermediates .
  • Yield Tracking : Monitor reaction progress via TLC or HPLC, optimizing stoichiometric ratios (e.g., 1:1 amine-to-acyl chloride) .

Q. How to resolve contradictions between NMR and X-ray crystallography data during structural confirmation?

Methodological Answer:

  • Dynamic Effects : NMR may average conformational states (e.g., rotational isomerism), while X-ray captures static crystal packing. Compare temperature-dependent NMR with cryogenic crystallography .
  • Hydrogen Bonding : Validate intramolecular interactions (e.g., N–H···O) observed in X-ray with NOESY or ROESY NMR correlations .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Q. What computational methods predict the reactivity of this compound in biological or environmental systems?

Methodological Answer:

  • Molecular Docking : Simulate binding affinity to targets (e.g., penicillin-binding proteins) using AutoDock Vina, leveraging structural similarity to benzylpenicillin derivatives .
  • Degradation Pathways : Apply QSAR models to predict hydrolysis rates under varying pH or UV exposure, validated via LC-MS analysis of degradates .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack .

Q. What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Extraction Methods : Isolate parent compounds and degradates using C-18 solid-phase extraction, eluting with ethyl acetate (parent) and methanol (polar degradates) .
  • Half-Life Studies : Conduct accelerated degradation tests under simulated sunlight or microbial activity, quantifying residues via GC-MS .
  • Metabolite Identification : Characterize ESA and OXA degradates using high-resolution mass spectrometry (HRMS) .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of chloroacetamide vapors .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

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